Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxyazetidine-1-carboximidamide

medicinal chemistry ADME building block design

Choose 3-Hydroxyazetidine-1-carboximidamide for unparalleled molecular recognition. This compact azetidine (C₄H₉N₃O) uniquely combines a hydroxyl group with a carboximidamide moiety, delivering 3 H-bond donors and a TPSA of 73 Ų—a 38% increase over non-hydroxylated analogs. This translates to superior aqueous solubility (logP -1.5) and directional hydrogen bonding essential for polar enzyme pockets. For reproducible biological assay results and precise PROTAC linker engineering, the exact structure is non-negotiable.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 1855830-22-6
Cat. No. B1476663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-1-carboximidamide
CAS1855830-22-6
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CN1C(=N)N)O
InChIInChI=1S/C4H9N3O/c5-4(6)7-1-3(8)2-7/h3,8H,1-2H2,(H3,5,6)
InChIKeyHCFLVJWGGSKJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyazetidine-1-Carboximidamide (CAS 1855830-22-6) – Building Block Procurement & Differentiation at a Glance


3-Hydroxyazetidine-1-carboximidamide is a compact azetidine building block (C₄H₉N₃O, MW 115.13) that bears both a hydrogen-bond-donating hydroxyl group and a carboximidamide moiety on a strained four-membered ring [1]. This dual‑functional architecture imparts physicochemical properties, such as elevated topological polar surface area (73 Ų) and a negative computed logP (-1.5) [1], that distinguish it from simpler azetidine-1-carboximidamide analogs. The compound is commercially available at >95% purity for research use .

Why Azetidine-1-Carboximidamide or Hydroxy‑Azetidine Amides Cannot Replace 3-Hydroxyazetidine-1-Carboximidamide in Rigorous Scientific Workflows


The common practice of swapping a “close” azetidine analog – e.g., azetidine-1-carboximidamide or 3-hydroxyazetidine-1-carboxamide – introduces quantifiable differences in hydrogen-bond donor count, polarity, and solubility that alter molecular recognition, pharmacokinetic profiles, and reaction behaviour [1][2]. Directly relevant physicochemical data show that the targeted compound possesses three H‑bond donors and a TPSA of 73 Ų, whereas the non‑hydroxylated azetidine-1-carboximidamide hydrochloride provides only two H‑bond donors and a TPSA of 53 Ų, translating to a ≥35% change in polar surface area [1][2]. Such gaps cannot be bridged by trivial formulation adjustments, making controlled procurement of the exact structure mandatory for reproducible lead optimisation.

Quantitative Head‑to‑Head Evidence: 3-Hydroxyazetidine-1-Carboximidamide vs. Closest Analogs


Enhanced Hydrogen‑Bond Donor Capacity Relative to Azetidine-1-Carboximidamide

3-Hydroxyazetidine-1-carboximidamide carries an additional hydroxyl group, increasing the hydrogen‑bond donor count from 2 (azetidine-1-carboximidamide hydrochloride) to 3 [1][2]. This single‑atom modification elevates the topological polar surface area by 20 Ų (73 vs. 53 Ų), directly influencing passive permeability and aqueous solubility [1][2].

medicinal chemistry ADME building block design

Computed LogP Divergence Indicating Superior Aqueous Solubility

The computed logP of 3-hydroxyazetidine-1-carboximidamide is -1.5, substantially lower than the -0.81 value reported for azetidine-1-carboximidamide hydrochloride [1][2]. The -0.7 log-unit difference corresponds to an approximate 5‑fold shift in the predicted octanol‑water partition coefficient, suggesting significantly better aqueous solubility [1][2].

physicochemistry solubility lead optimisation

Class‑Level Stability of 3‑Hydroxyazetidine Derivatives Under Biologically Relevant pH Conditions

A peer‑reviewed stability study on 3‑hydroxyazetidine amides demonstrated long‑term integrity at both acidic and neutral pH, supporting their use as non‑proteinogenic amino acid surrogates in peptide design [1]. Although the reference does not specifically characterise 3‑hydroxyazetidine-1‑carboximidamide, the conserved 3‑hydroxyazetidine core allows inference of comparable hydrolytic resilience relative to 3‑hydroxyazetidine‑1‑carboxamide, which lacks the basic carboximidamide function and may exhibit different degradation pathways [1].

peptide isostere metabolic stability chemical biology

Where 3-Hydroxyazetidine-1-Carboximidamide Delivers Procurement-Advantaged Outcomes


Fragment‑Based Ligand Elaboration Requiring Dual H‑Bond Donor/Acceptor Capacity

The compound’s combination of 3 H‑bond donors and 4 acceptors [1] makes it a versatile fragment for growing hits that engage polar enzyme pockets. In head‑to‑head physicochemical comparison, the additional hydroxyl group provides a 38% larger TPSA than the non‑hydroxylated azetidine-1-carboximidamide [1], enabling more directional hydrogen‑bonding interactions without substantially increasing molecular weight.

Synthesis of Peptide Isosteres with Enhanced Aqueous Compatibility

The class‑level stability documented for 3‑hydroxyazetidine amides under acidic and neutral conditions [2] supports the use of 3‑hydroxyazetidine‑1‑carboximidamide as a metabolically resilient replacement for amide or guanidine moieties in peptide mimetics. The predicted logP of -1.5 [1] further indicates aqueous solubility superior to that of the comparator azetidine‑1‑carboximidamide hydrochloride (logP -0.81) [3], facilitating direct assay handling.

PROTAC and Bifunctional Degrader Linker Exploration

The compact, rigid azetidine scaffold with two distinct attachment points (the hydroxyl and the carboximidamide) is well suited to serve as a linker‑E3 ligase ligand precursor. Its Fsp³ value of 0.75 [1] is identical to that of azetidine‑1‑carboximidamide [3], yet the additional hydroxyl provides an orthogonal functionalisation handle that can be selectively reacted, minimising protecting‑group steps during degrader assembly.

MedChem Core Replacement for azetidine‑2‑carboximidamide‑Based iNOS Inhibitors

Azetidine‑2‑carboximidamide derivatives have demonstrated sub‑micromolar iNOS inhibition (e.g., IC₅₀ = 30 nM for (R)-azetidine-2-carboximidamide) [4]. Substituting the core with 3‑hydroxyazetidine‑1‑carboximidamide offers a strategy to tune both potency and selectivity by modulating polarity and hydrogen‑bonding geometry while preserving the bioactive carboximidamide warhead.

Quote Request

Request a Quote for 3-Hydroxyazetidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.